molecular formula C17H20N4OS B2671062 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-68-7

2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2671062
CAS No.: 869342-68-7
M. Wt: 328.43
InChI Key: MMYDHVCJOWIPOD-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a high-purity chemical compound supplied for non-human research applications. This complex molecule features a fused thiazolotriazole core structure, a scaffold often investigated in medicinal chemistry for its diverse biological potential . As a building block, it enables researchers to explore new chemical spaces in the development of therapeutic agents. The compound is strictly for use in laboratory research settings. It is not intended for diagnostic, therapeutic, or any other human use. Ensure proper handling and storage in accordance with laboratory safety protocols.

Properties

IUPAC Name

2-methyl-5-[(3-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-11-6-5-7-13(10-11)14(20-8-3-4-9-20)15-16(22)21-17(23-15)18-12(2)19-21/h5-7,10,14,22H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYDHVCJOWIPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or alkylating agents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

1. Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by targeting specific enzymes involved in cancer proliferation. For instance, compounds similar to 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been identified as inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis .

2. Antimicrobial Properties
Thiazole and triazole derivatives are known for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Preliminary studies have indicated that modifications to the thiazole ring can enhance its antibacterial potency .

3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of thiazolo-triazole compounds have shown their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress .

Agricultural Applications

The compound also finds relevance in agricultural chemistry:

1. Pesticide Development
Compounds with thiazole and triazole moieties have been explored for their insecticidal and fungicidal properties. The unique structural characteristics of 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may contribute to the development of novel pesticides with enhanced efficacy and reduced environmental impact. Research is ongoing to evaluate its effectiveness against common agricultural pests and pathogens .

2. Herbicide Potential
There is a growing interest in the herbicidal activity of thiazole-containing compounds. Initial studies suggest that this compound could inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops .

Material Science Applications

The unique chemical structure of 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol also opens avenues in material science:

1. Polymer Chemistry
Research into polymer composites incorporating thiazole derivatives has indicated improved thermal stability and mechanical properties. These materials could be utilized in various industrial applications where durability and resistance to environmental degradation are critical .

2. Organic Electronics
Due to its electronic properties, there is potential for using this compound in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the electronic characteristics through structural modifications makes it a candidate for further exploration in this field .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Insights

  • Solubility and Lipophilicity: The pyrrolidine ring in the target compound likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., phenylamino in 5d ).
  • Synthetic Accessibility : Compounds with cyclic amines (e.g., piperidine in 6b ) or furan derivatives (5g ) achieve higher yields (61–71%) than those with hydroxylated aryl groups (e.g., 5e, 55% ), suggesting steric and electronic factors influence reaction efficiency.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): Amino Substituents: Cyclic amines (pyrrolidine, piperidine) improve bioavailability and target engagement in neurological disorders . Aromatic Groups: Electron-withdrawing groups (e.g., fluorine in 3c ) enhance anticonvulsant activity, while electron-donating groups (e.g., methyl in m-tolyl) may favor anticancer or anti-inflammatory applications .
  • Synthetic Challenges : The target compound’s stereochemical complexity (due to the pyrrolidinyl(m-tolyl)methyl group) may require advanced characterization techniques, such as 2D NMR, to resolve structural ambiguities .

Biological Activity

2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H22N4OS
  • Molecular Weight : 342.5 g/mol
  • CAS Number : 898361-33-6

Synthesis

The synthesis of 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves multi-step reactions that typically include the formation of thiazole and triazole rings. The pyrrolidine moiety is introduced to enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the thiazolo-triazole framework exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and Mia-PaCa2 (pancreatic cancer).

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

The compound's mechanism of action may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. The presence of the thiazole and triazole moieties is known to contribute to antibacterial and antifungal activities. In vitro studies have shown effectiveness against a range of bacterial strains.

The biological activity of 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer metabolism.
  • Receptor Modulation : It could potentially modulate receptors that play a role in cell signaling pathways associated with tumor growth.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Study on Anticancer Activity

A study published in the Egyptian Journal of Chemistry evaluated several derivatives of thiazolo-triazole compounds for their anticancer activity. Among them, derivatives similar to 2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol showed promising results against various cancer cell lines .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives revealed that compounds with a pyrrolidine substituent exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the typical synthesis routes for thiazolo-triazole derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis of structurally similar compounds (e.g., triazole-thiol derivatives) often involves refluxing 1,2,4-triazole-5-thiol with maleimides or aryl halides in glacial acetic acid, followed by recrystallization from ethanol or methanol . Optimization may include adjusting reaction time (e.g., 2–4 hours), solvent polarity, and stoichiometric ratios of reactants to improve yield. For example, sodium hydride in toluene has been used for cyclization reactions in pyrazole-containing triazoles .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., thiol, hydroxyl).
  • X-ray crystallography for unambiguous determination of molecular geometry, as demonstrated in studies on analogous triazolo-thiadiazines .
  • HPLC or TLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are optimal for preserving stability?

  • Methodology : Store the compound in anhydrous dimethyl sulfoxide (DMSO) or ethanol at –20°C to prevent hydrolysis of the thiazole or triazole rings. Avoid prolonged exposure to light, as UV radiation may degrade the pyrrolidinyl or m-tolyl groups .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound, and what are key validation steps?

  • Methodology :

Target Selection : Prioritize enzymes with structural homology to known targets of triazole-thiazole hybrids, such as fungal 14-α-demethylase (PDB: 3LD6) .

Software : Use Discovery Studio Visualizer or AutoDock Vina for docking simulations. Set parameters to account for ligand flexibility (e.g., rotatable bonds in the pyrrolidinyl group) .

Validation : Compare docking scores (e.g., binding energy ≤ –7 kcal/mol) with positive controls (e.g., fluconazole for antifungal activity). Validate experimentally via enzyme inhibition assays .

Q. How do structural modifications (e.g., substituents on the m-tolyl group) influence antinociceptive activity?

  • Methodology :

  • Synthetic Variation : Introduce electron-withdrawing groups (e.g., –NO₂) or bulky substituents to the m-tolyl moiety to modulate lipophilicity and blood-brain barrier permeability .
  • In Vivo Testing : Use the acetic acid-induced writhing test in rodents. Administer compounds intraperitoneally (10–50 mg/kg) and compare inhibition rates (%) against ibuprofen .
  • Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with activity trends using regression analysis .

Q. How can contradictory results in antimicrobial assays be resolved?

  • Case Example : Discrepancies in MIC values against Candida albicans may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion).
  • Resolution Strategy :

  • Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (24–48 hours).
  • Include a reference strain (e.g., C. albicans ATCC 90028) for cross-study comparability .
  • Perform time-kill assays to distinguish static vs. cidal effects .

Methodological Notes

  • Synthetic Challenges : The steric hindrance of the pyrrolidinyl group may slow nucleophilic substitution. Mitigate this by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
  • Data Reproducibility : Document crystal lattice parameters (e.g., space group, unit cell dimensions) for X-ray structures to enable replication .
  • Ethical Compliance : For in vivo studies, adhere to OECD Guidelines for Testing Chemicals (e.g., dose-limiting toxicity assessments) .

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